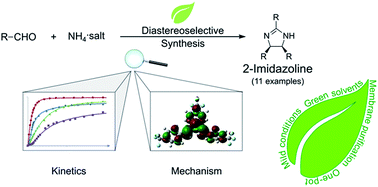Environmentally benign and diastereoselective synthesis of 2,4,5-trisubstituted-2-imidazolines†
RSC Advances Pub Date: 2017-11-20 DOI: 10.1039/C7RA11827A
Abstract
2-Imidazolines are heterocycles with a wide range of applications in biomedical science, pharmaceuticals, surfactants and catalysis. The 2,4,5-trisubstituted derivatives are conventionally prepared through the reaction of aromatic aldehydes and ammonia, requiring harsh conditions and toxic solvents. Herein, we report a sustainable, one-pot synthetic route to obtain cis or trans diastereomers of 2,4,5-trisubstituted-2-imidazolines. The reaction parameters, such as the ammonia source, the substituents of the aromatic aldehydes and the effect of temperature and solvent, were systematically explored. The synthesis was attempted in sixteen different green solvents. Reaction kinetics and quantum mechanical studies (DFT B3LYP/6-31G(d,p)) revealed the elementary steps of the cyclisation and refuted two common speculations. The limitations of the synthesis were explored through varying the p-, o-, and m-substituents on the aldehyde as well as employing heterocyclic and non-aromatic derivatives. Ten out of the twelve products synthesised in this work can be solely purified by crystallisation, without the need for extraction or chromatography. Owing to the bulky nature of the products, the applicability of membrane-based purification was demonstrated to further improve the sustainability of the synthesis.


Recommended Literature
- [1] An improved Carius tube technique for determination of low concentrations of Re and Os in pyrites
- [2] Effects of the environment on the photochromic behaviour of a novel indeno-fused naphthopyran
- [3] Hemispherical nanobubbles reduce interfacial slippage in simple liquids
- [4] Hierarchically structured microchip for point-of-care immunoassays with dynamic detection ranges†
- [5] Tellurene: its physical properties, scalable nanomanufacturing, and device applications
- [6] Front cover
- [7] Curly arrows meet electron density transfers in chemical reaction mechanisms: from electron localization function (ELF) analysis to valence-shell electron-pair repulsion (VSEPR) inspired interpretation
- [8] Development and evaluation of UHMWPE/woven fabric composite microfiltration membranes via thermally induced phase separation
- [9] Sultone opening with [18F]fluoride: an efficient 18F-labelling strategy for PET imaging†
- [10] Ladder-type poly(benzopentalene) derivatives with tunable energy levels by “click” reaction










